8-Br-NAD+ (sodium)
Description
Overview of NAD+ Homeostasis and Multifaceted Biological Roles in Cellular Physiology
NAD+ is a cornerstone of cellular metabolism, primarily known for its role as a hydride acceptor in redox reactions, facilitating the conversion to its reduced form, NADH. nih.gov This process is fundamental to energy production through glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. mdpi.com Beyond its bioenergetic functions, NAD+ serves as a substrate for several families of enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/CD157 glycohydrolases. nih.govmdpi.com These enzymes are integral to a multitude of cellular processes. Sirtuins, a class of NAD+-dependent deacetylases, regulate gene expression, metabolic control, and cellular stress responses. nih.govmdpi.com PARPs utilize NAD+ to synthesize poly(ADP-ribose) chains, a post-translational modification crucial for DNA repair and the maintenance of genomic stability. nih.govaging-us.com CD38 and CD157 are ectoenzymes that hydrolyze NAD+ to produce signaling molecules like cyclic ADP-ribose (cADPR), which is involved in calcium signaling. nih.govahajournals.org
The maintenance of a stable intracellular pool of NAD+, known as NAD+ homeostasis, is critical for normal cellular function. mdpi.com This balance is achieved through a complex network of biosynthetic pathways, including the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide (B372718) and nicotinamide riboside. mdpi.comahajournals.org Disruptions in NAD+ homeostasis are implicated in a wide range of pathological conditions, including metabolic disorders, neurodegenerative diseases, and the aging process itself, highlighting the therapeutic potential of targeting NAD+ metabolism. nih.govahajournals.org
Strategic Development of NAD+ Analogs for Mechanistic Investigations in Biological Systems
The multifaceted roles of NAD+ have spurred the development of synthetic analogs to dissect its complex involvement in cellular physiology. These analogs are designed with specific structural modifications to the NAD+ molecule, allowing researchers to probe the function of NAD+-dependent enzymes with greater precision. nih.govresearchgate.net Modifications can be introduced at various positions on the nicotinamide, ribose, or adenine (B156593) moieties. For instance, fluorescent analogs have been created to monitor enzyme activity in real-time, while other analogs are designed to be potent and selective inhibitors of specific NAD+-consuming enzymes. nih.govresearchgate.net The synthesis of these analogs often involves complex chemical strategies, including enzymatic and chemoenzymatic approaches, to achieve the desired modifications while retaining the ability to interact with the target enzymes. google.combeilstein-journals.org By using these molecular tools, scientists can investigate the structure-activity relationships of NAD+-dependent enzymes, identify novel therapeutic targets, and elucidate the intricate signaling networks regulated by NAD+. nih.govresearchgate.net
Significance of 8-Br-NAD+ (Sodium) as a Pioneering Research Probe for NAD+-Dependent Processes
Among the arsenal (B13267) of NAD+ analogs, 8-Br-NAD+ (sodium) holds a significant position as a valuable research probe. medchemexpress.com The introduction of a bromine atom at the 8-position of the adenine ring confers unique properties to the molecule. This modification can alter the binding affinity and reactivity of the analog with different NAD+-dependent enzymes. For example, 8-Br-NAD+ has been utilized as a substrate for enzymes like ADP-ribosyl cyclases, leading to the formation of 8-Br-cADPR, a known antagonist of cADPR-mediated calcium release. biolog.de This makes 8-Br-NAD+ an important tool for studying calcium signaling pathways. caymanchem.com Furthermore, its interactions with other NAD+-dependent enzymes, such as sirtuins and PARPs, have been investigated to understand the structural requirements for substrate recognition and catalysis. nih.gov The use of 8-Br-NAD+ and other 8-substituted analogs has provided valuable insights into the active sites of these enzymes and has aided in the design of more specific inhibitors and activators. nih.gov
Chemical and Physical Properties of 8-Br-NAD+ (Sodium)
| Property | Value |
| Chemical Name | Adenosine 5′-(trihydrogen diphosphate), 8-bromo-, P′→5′-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridinium, inner salt, sodium salt (1:1) medchemexpress.com |
| Molecular Formula | C21H25BrN7NaO14P2 medchemexpress.commedchemexpress.com |
| Molecular Weight | 764.30 g/mol medchemexpress.commedchemexpress.com |
| Appearance | White to off-white solid medchemexpress.com |
| Solubility | Soluble in water caymanchem.commedchemexpress.com |
| Storage | Recommended storage at -80°C medchemexpress.commedchemexpress.commedchemexpress.com |
Mechanism of Action and Biochemical Interactions
8-Br-NAD+ (sodium) primarily functions as a substrate or modulator of NAD+-dependent enzymes. The bromine atom at the 8-position of the adenine ring influences its interaction with the enzyme's active site, leading to altered catalytic activity or binding affinity compared to the natural substrate, NAD+.
One of the most well-characterized applications of 8-Br-NAD+ is in the study of ADP-ribosyl cyclases, such as CD38. biolog.de These enzymes catalyze the conversion of NAD+ to cyclic ADP-ribose (cADPR), a second messenger that mobilizes intracellular calcium. 8-Br-NAD+ acts as a substrate for CD38, which converts it to 8-bromo-cADPR (8-Br-cADPR). biolog.decaymanchem.com 8-Br-cADPR is a potent antagonist of the ryanodine (B192298) receptor, the intracellular calcium channel that is activated by cADPR. caymanchem.com By using 8-Br-NAD+ to generate 8-Br-cADPR in situ, researchers can effectively block cADPR-mediated calcium signaling and investigate its physiological roles.
In the context of sirtuins, a family of NAD+-dependent deacetylases, 8-substituted NAD+ analogs, including 8-Br-NAD+, have been explored as potential inhibitors. nih.gov Studies have shown that these analogs can exhibit inhibitory activity against certain sirtuin isoforms, providing insights into the structural requirements for substrate binding and catalysis. nih.gov Similarly, the interaction of 8-Br-NAD+ with Poly(ADP-ribose) polymerases (PARPs) has been a subject of investigation. PARPs are crucial for DNA repair and are activated by DNA damage. They utilize NAD+ to synthesize poly(ADP-ribose) chains on target proteins. The bulky bromine atom in 8-Br-NAD+ can interfere with its binding to the active site of PARPs, potentially inhibiting their activity.
Applications in Biomedical Research
The unique biochemical properties of 8-Br-NAD+ (sodium) have led to its application in various areas of biomedical research, primarily as a tool to investigate NAD+-dependent signaling pathways.
Its most prominent application is in the study of calcium signaling mediated by cADPR. By serving as a precursor to the cADPR antagonist 8-Br-cADPR, 8-Br-NAD+ has been instrumental in elucidating the role of cADPR in diverse physiological processes, including neutrophil chemotaxis and microglial activation. caymanchem.com For example, studies have shown that 8-Br-NAD+ can prevent increases in intracellular calcium levels and inhibit chemotaxis in neutrophils. caymanchem.com It has also been demonstrated to decrease the production of inflammatory mediators in microglial cells. caymanchem.com
Furthermore, 8-Br-NAD+ and other 8-substituted analogs have been employed to probe the active sites of sirtuins and PARPs. nih.gov By examining the effects of these analogs on enzyme activity, researchers can gain a better understanding of the structural features required for substrate recognition and catalysis. This knowledge is valuable for the rational design of more potent and selective inhibitors or activators of these enzymes, which have significant therapeutic potential in a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.
Comparative Analysis with Other NAD+ Analogs
The field of NAD+ research has produced a wide array of analogs, each with its own distinct properties and applications. A comparison of 8-Br-NAD+ with other common NAD+ analogs highlights its specific utility.
| NAD+ Analog | Key Feature | Primary Application |
| 8-Br-NAD+ | Bromine at the 8-position of adenine | Precursor to the cADPR antagonist 8-Br-cADPR, used to study calcium signaling. biolog.decaymanchem.com |
| ε-NAD+ (1,N6-ethenoadenosine NAD+) | Fluorescent etheno-adenosine modification | Fluorescent probe for monitoring NAD+-dependent enzyme activity. nih.gov |
| Nicotinamide Hypoxanthine Dinucleotide (NHD+) | Hypoxanthine replaces adenine | Used to study the specificity of NAD+-dependent enzymes. |
| Thionicotinamide Adenine Dinucleotide (Thio-NAD+) | Thioamide replaces the carboxamide group on nicotinamide | Redox potential is more negative than NAD+, used in studies of dehydrogenases. medchemexpress.com |
| 3-Acetylpyridine Adenine Dinucleotide (3-APAD) | Acetyl group at the 3-position of the pyridine (B92270) ring | Higher redox potential than NAD+, used to study the kinetics of dehydrogenases. medchemexpress.com |
While fluorescent analogs like ε-NAD+ are invaluable for real-time enzyme assays, their bulky modification can sometimes hinder their interaction with certain enzymes. nih.gov Analogs with altered redox potentials, such as Thio-NAD+ and 3-APAD, are specifically designed to probe the catalytic mechanisms of dehydrogenases. medchemexpress.com In contrast, the primary strength of 8-Br-NAD+ lies in its ability to be converted into a specific antagonist of a key signaling pathway, making it a powerful tool for dissecting cADPR-mediated calcium signaling. biolog.decaymanchem.com
Synthesis and Purification of 8-Br-NAD+ (Sodium)
The synthesis of 8-Br-NAD+ typically involves the chemical modification of the parent NAD+ molecule. A common synthetic route is the direct bromination of NAD+ at the 8-position of the adenine ring. This can be achieved using bromine water or neat bromine. nih.gov The reaction is followed by purification steps to isolate the desired product.
Purification of 8-Br-NAD+ is often accomplished using chromatographic techniques. High-performance liquid chromatography (HPLC) is a widely used method to achieve high purity. medchemexpress.com Ion-exchange chromatography can also be employed to separate the product from unreacted starting materials and byproducts. beilstein-journals.org The final product is typically obtained as a sodium salt to enhance its stability and solubility.
Handling and Storage Guidelines
Proper handling and storage are crucial to maintain the integrity and activity of 8-Br-NAD+ (sodium). It is typically supplied as a solid and should be stored in a tightly sealed container to prevent moisture absorption.
The recommended storage temperature for 8-Br-NAD+ (sodium) is -80°C for long-term stability. medchemexpress.commedchemexpress.commedchemexpress.com When preparing stock solutions, it is advisable to use a suitable solvent, such as water, and to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. medchemexpress.commedchemexpress.com For applications requiring sterile conditions, the solution should be filtered through a 0.22 μm filter. medchemexpress.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H25BrN7NaO14P2 |
|---|---|
Molecular Weight |
764.3 g/mol |
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26BrN7O14P2.Na/c22-21-27-11-16(23)25-7-26-18(11)29(21)20-15(33)13(31)10(42-20)6-40-45(37,38)43-44(35,36)39-5-9-12(30)14(32)19(41-9)28-3-1-2-8(4-28)17(24)34;/h1-4,7,9-10,12-15,19-20,30-33H,5-6H2,(H5-,23,24,25,26,34,35,36,37,38);/q;+1/p-1/t9-,10-,12-,13-,14-,15-,19-,20-;/m1./s1 |
InChI Key |
OVUYJZJQRPYGFH-XKJOWHJHSA-M |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N.[Na+] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N.[Na+] |
Origin of Product |
United States |
Structural Basis and Biochemical Characteristics of 8 Br Nad+ Sodium As an Nad+ Derivative
Chemical Structure and Site-Specific Bromination of the Adenine (B156593) Moiety
8-Bromo-nicotinamide adenine dinucleotide (8-Br-NAD+), in its sodium salt form, is a synthetic derivative of the essential coenzyme β-nicotinamide adenine dinucleotide (β-NAD+). biolog.de The defining structural feature of this analog is the substitution of a hydrogen atom with a bromine atom at the 8-position of the adenine purine (B94841) ring. caymanchem.com This site-specific modification is achieved through the direct bromination of NAD+, a process that selectively targets the C8 position of the adenine moiety using reagents like bromine water. nih.gov The introduction of the bulky and electronegative bromine atom significantly alters the molecule's steric and electronic properties compared to the endogenous NAD+. acs.org
The molecular formula for the sodium salt of 8-Br-NAD+ is C₂₁H₂₅BrN₇O₁₄P₂ • Na, and it has a formula weight of 764.3 g/mol . caymanchem.com The core structure still consists of a nicotinamide (B372718) mononucleotide and an 8-bromo-adenosine monophosphate linked by a pyrophosphate bridge. However, the C8-bromination forces a conformational change in the glycosidic bond connecting the adenine base to the ribose sugar, favoring the syn conformation, unlike the natural NAD+ which predominantly exists in an anti conformation in enzyme active sites. nih.gov
Implications of Structural Modification for Enzymatic Recognition and Activity
The structural alteration at the C8 position of the adenine ring profoundly impacts how 8-Br-NAD+ interacts with NAD+-dependent enzymes. nih.gov This modification can change the analog's role from a substrate to an inhibitor or a modulator of enzyme activity. researchgate.net
A primary and well-documented function of 8-Br-NAD+ is its role as a substrate for the multifunctional ectoenzyme CD38. biolog.dephysiology.org CD38 possesses NAD+ glycohydrolase (NADase) and ADP-ribosyl cyclase activity. mdpi.com In the presence of 8-Br-NAD+, CD38 catalyzes its conversion into 8-bromo-cyclic ADP-ribose (8-Br-cADPR). biolog.decaymanchem.com This product, 8-Br-cADPR, is a known antagonist of the cyclic ADP-ribose (cADPR) receptor, which is involved in intracellular calcium mobilization. nih.govcaymanchem.com Therefore, 8-Br-NAD+ functions as a cell-permeable prodrug, enabling the in-situ generation of a specific inhibitor for Ca²⁺ signaling pathways. caymanchem.comcaymanchem.com Research has shown that 8-Br-NAD+ can inhibit CD38-mediated signaling and attenuate astrocyte activation, highlighting its utility in studying neuroinflammatory processes. pnas.org
In contrast, for other families of NAD+-consuming enzymes, the C8 modification is often detrimental to substrate recognition. For instance, studies on Poly(ADP-ribose) polymerases (PARPs), such as PARP-1 and Tankyrase-1, have shown that NAD+ analogs with modifications at the C8 position are poor substrates compared to those modified at other positions, such as N6. nih.gov This suggests that the active site of these enzymes cannot accommodate the bulky bromine substituent. Similarly, NAD+ analogs with substitutions at the C8-position of adenine have been investigated as potential inhibitors for sirtuins (SIRTs), a class of NAD+-dependent deacetylases. nih.gov The altered conformation and electronic properties of 8-Br-NAD+ interfere with the binding and catalytic steps required by these enzymes. wikipedia.org
Comparative Analysis with Endogenous NAD+ and other Synthetic NAD+ Analogs in Research Paradigms
The unique biochemical properties of 8-Br-NAD+ become evident when compared with endogenous NAD+ and other synthetic analogs used in research. nih.gov These comparisons underscore its specific applications as a specialized molecular tool.
Compared to endogenous NAD+ , 8-Br-NAD+ is not a general coenzyme for redox reactions. nih.gov The primary role of NAD+ in metabolism is to cycle between its oxidized (NAD+) and reduced (NADH) forms, which is fundamental for cellular energy production. nih.gov Furthermore, NAD+ is a crucial substrate for signaling enzymes like PARPs and sirtuins. nih.govahajournals.org The C8-bromination in 8-Br-NAD+ largely abrogates these functions, repositioning it from a universal cofactor to a specific modulator, primarily targeting the CD38/cADPR signaling axis. biolog.depnas.org
In the landscape of synthetic NAD+ analogs , 8-Br-NAD+ occupies a distinct niche.
Fluorescent Analogs : Analogs like 1,N6-ethenoadenosine-NAD+ (ε-NAD+) are used as fluorescent probes. However, the bulky etheno group often makes them poor substrates for many enzymes, limiting their use to enzymes where purine ring recognition is not critical. nih.govresearchgate.net 8-Br-NAD+ is not fluorescent but serves a functional role as a precursor to an inhibitor. caymanchem.com
Analogs Modified at Other Positions : Research has shown that the site of modification is critical for enzymatic acceptance. For example, NAD+ analogs with a label at the N6 position of adenine are much better substrates for PARP-1 and Tankyrase-1 than those labeled at the C8-position, like 8-Br-NAD+. nih.gov Analogs modified at the C2 position have also been shown to be efficient substrates for certain ADP-ribosyltransferases. nih.govd-nb.info
Analogs of its Product : The utility of 8-Br-NAD+ is intrinsically linked to its product, 8-Br-cADPR. caymanchem.com Further research has led to the development of even more potent and stable antagonists, such as 7-deaza-8-bromo-cADPR, which is synthesized from the corresponding 7-deaza-8-bromo-NAD+ analog. researchgate.net This highlights an ongoing effort to refine the inhibitory properties first established by the 8-bromo derivatives.
This comparative analysis demonstrates that while many NAD+ analogs are designed to be reporter substrates or general inhibitors, 8-Br-NAD+ is valued for its specific conversion by CD38 into a potent and widely used antagonist of a key calcium signaling pathway. biolog.denih.gov
Molecular Mechanisms of Interaction and Action of 8 Br Nad+ Sodium
Allosteric and Competitive Modulation of NAD+-Consuming Enzymes
8-Br-NAD+ primarily functions by interacting with the active or allosteric sites of enzymes that naturally bind NAD+. Its bulkier, electron-withdrawing bromine substituent modifies its binding affinity and catalytic processing compared to the native NAD+ molecule, often leading to inhibitory effects.
ADP-ribosyl cyclases, such as the cell surface ectoenzymes CD38 and CD157, are key regulators of calcium signaling through their synthesis of cyclic ADP-ribose (cADPR) from NAD+. mdpi.comnih.govfrontiersin.org 8-Br-NAD+ serves as a modulator of these enzymes, primarily leading to the inhibition of their signaling pathways. pnas.org In inflammatory conditions, NAD+ metabolism is often dysregulated, with enzymes like CD38 being upregulated. pnas.org The NAD+ analog 8-Br-NAD+ has been shown to inhibit CD38-mediated signaling, thereby attenuating cellular activation processes, such as those observed in reactive astrocytes. pnas.org This inhibitory action makes it a valuable chemical probe for studying CD38-dependent pathways in neuroinflammation and other pathologies. pnas.org While CD38 has a high NAD-glycohydrolase activity, converting NAD+ to ADP-ribose (ADPR), it also possesses ADP-ribosyl cyclase activity. frontiersin.orgembopress.org 8-Br-NAD+ can competitively interfere with the binding and processing of NAD+, disrupting the production of calcium-mobilizing second messengers.
Table 1: Interaction of 8-Br-NAD+ with ADP-Ribosyl Cyclases
| Enzyme | Interaction Type | Resultant Effect |
| CD38 | Inhibitor / Competitive Modulator | Attenuates CD38-mediated signaling; inhibits downstream inflammatory responses. pnas.org |
| CD157 | Competitive Modulator | Presumed to interfere with NAD+ binding and processing due to structural similarity with CD38. mdpi.comfrontiersin.org |
Sirtuins (SIRTs) are a class of NAD+-dependent protein deacylases that play critical roles in metabolism, DNA repair, and longevity. ahajournals.orgnih.gov The activity of sirtuins is intrinsically linked to the cellular NAD+ pool, which serves as a necessary co-substrate for their deacetylation reactions. ahajournals.org The influence of 8-Br-NAD+ on sirtuin activity is not as extensively documented as its effects on cyclases. Sirtuin inhibitors are generally small molecules that interfere with the binding of either the acetylated substrate or the NAD+ cofactor. nih.govfrontiersin.org Nicotinamide (B372718), a natural byproduct of the sirtuin reaction, acts as a non-competitive inhibitor by binding to a specific pocket. researchgate.net Given that 8-Br-NAD+ is a structural analog of the substrate, it could potentially act as a competitive inhibitor by occupying the NAD+ binding site within the sirtuin catalytic domain. However, specific studies detailing the kinetics of 8-Br-NAD+ as either a direct inhibitor or a poor substrate for various sirtuin isoforms are limited in the reviewed literature.
Table 2: Postulated Influence of 8-Br-NAD+ on Sirtuin Activity
| Enzyme Family | Potential Interaction Type | Postulated Effect |
| Sirtuins (SIRTs) | Competitive Inhibitor / Poor Substrate | May compete with NAD+ for the binding site, potentially reducing deacetylase activity. Specific kinetic data is not widely available. |
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair and cell death signaling. nih.gov PARP1, the most abundant isoform, is activated by DNA breaks and consumes large amounts of NAD+ to synthesize poly(ADP-ribose) chains on itself and other nuclear proteins. nih.gov This rapid consumption can lead to a depletion of the cellular NAD+ pool. nih.govfrontiersin.org Research indicates that certain NAD+ analogs can specifically block calcium influx and chemokine-stimulated neutrophil migration without affecting PARP-1-dependent calcium responses. aai.org This suggests a degree of selectivity, where 8-Br-NAD+ and its derivatives may not be efficient substrates or potent inhibitors for PARP1 compared to their effects on other NAD+-consuming enzymes like CD38. aai.org Therefore, while PARP activity is heavily dependent on NAD+ availability, 8-Br-NAD+ does not appear to be a primary tool for its direct modulation.
Table 3: Interaction of 8-Br-NAD+ with PARP
| Enzyme Family | Interaction Type | Reported Effect |
| PARP | Ineffective Modulator | NAD+ analogues like 8-Br-NAD+ have been shown to not significantly affect PARP-1 dependent responses in certain contexts. aai.org |
Role as a Substrate in ADP-Ribosyl Transfer Reactions
Beyond acting as an inhibitor, 8-Br-NAD+ is also recognized as a substrate for certain enzymatic reactions, leading to the formation of brominated products with distinct biological activities. medchemexpress.commedchemexpress.com
One of the most significant roles of 8-Br-NAD+ as a substrate is its conversion to 8-bromo-cyclic ADP-ribose (8-Br-cADPR) by ADP-ribosyl cyclases like CD38. aai.org The Aplysia californica ADP-ribosyl cyclase, a homolog of human CD38, also demonstrates a high tolerance for 8-substituted NAD+ analogs, efficiently cyclizing them. acs.org The product, 8-Br-cADPR, is a well-characterized and potent antagonist of the cADPR signaling pathway. researchgate.netrsc.org It acts by blocking cADPR-induced calcium release from intracellular stores, such as those mediated by the ryanodine (B192298) receptor. acs.orgahajournals.org This antagonistic action has been demonstrated in various cell types, including sea urchin eggs and Jurkat T-cells. acs.orgrsc.org The cell-permeability of 8-Br-cADPR further enhances its utility as a pharmacological tool to dissect the role of cADPR in numerous physiological processes, including sepsis-induced organ damage and ropivacaine-induced convulsions. nih.govmednexus.org
Table 4: 8-Br-NAD+ as a Substrate for 8-Br-cADPR Formation
| Substrate | Enzyme | Product | Biological Activity of Product |
| 8-Br-NAD+ | ADP-Ribosyl Cyclase (e.g., CD38) | 8-bromo-cyclic ADP-ribose (8-Br-cADPR) | Potent antagonist of cADPR-mediated Ca2+ release. acs.orgresearchgate.netrsc.orgahajournals.org |
ADP-ribosylation is a post-translational modification where an ADP-ribose moiety is transferred from NAD+ to a substrate, a reaction catalyzed by ADP-ribosyltransferases (ARTs). frontiersin.orgnih.gov 8-Br-NAD+ sodium is described as an NAD+ derivative that can act as a substrate for the transfer of the 8-Br-ADP-ribose group to various molecules. medchemexpress.commedchemexpress.com This allows for the generation of uniquely modified peptides and proteins. This process, termed non-cyclase mediated ADP-ribosylation, can be catalyzed by enzymes that perform mono-ADP-ribosylation (MARylation). The ability of 8-Br-NAD+ to serve as a substrate in these reactions enables researchers to create modified biological molecules for further study, for instance, in the development of modular synthesis of biologically important ADP-ribosylated peptides.
Table 5: 8-Br-NAD+ in Non-Cyclase Mediated ADP-Ribosylation
| Enzyme Family | Substrate | Action | Significance |
| Mono-ADP-ribosyltransferases (ARTs) | 8-Br-NAD+ | Transfers 8-Br-ADP-ribose to acceptor molecules (e.g., peptides). | Enables synthesis of modified biomolecules for research purposes. medchemexpress.commedchemexpress.com |
Impact on Cellular Redox State and Bioenergetics at a Molecular Level
The chemical compound 8-Bromonicotinamide adenine (B156593) dinucleotide (8-Br-NAD+) exerts a significant influence on cellular metabolism, primarily through its role as an inhibitor of the enzyme CD38. pnas.orgcaymanchem.com This interaction has profound downstream effects on the cell's redox balance and its capacity for energy production. The cellular redox state, largely represented by the ratio of oxidized nicotinamide adenine dinucleotide (NAD+) to its reduced form (NADH), is a critical regulator of metabolic pathways. promegaconnections.commdpi.com Similarly, cellular bioenergetics, the process of energy conversion, is fundamentally dependent on the availability of these coenzymes. pnas.orgdojindo.com
At a molecular level, 8-Br-NAD+ functions by blocking the NAD-glycohydrolase activity of CD38. pnas.org CD38 is a primary consumer of NAD+ in mammalian cells, breaking it down into nicotinamide (NAM) and cyclic ADP-ribose (cADPR) or ADP-ribose. pnas.orgahajournals.orgnih.gov By inhibiting this degradation, 8-Br-NAD+ effectively preserves the intracellular pool of NAD+. This preservation is crucial, as NAD+ is an essential cofactor for numerous metabolic processes vital for cellular energy production, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation (OXPHOS). promegaconnections.commdpi.com
A higher NAD+/NADH ratio generally signifies a robust oxidative state, which is favorable for high rates of ATP production through the mitochondrial electron transport chain. promegaconnections.com Depletion of NAD+ by enzymes like CD38 is associated with mitochondrial dysfunction, reduced cellular respiration, and lower ATP production. nih.govbiorxiv.org Research on astrocytes has shown that the integrity of the NAD+ salvage pathway, in which CD38 is a key NAD-consuming enzyme, is crucial for supporting the bioenergetic demands of the cell. pnas.org Inhibition of this pathway at other enzymatic points leads to a significant impairment of mitochondrial oxidative phosphorylation and a decrease in ATP production. pnas.org
Therefore, the molecular action of 8-Br-NAD+ is to prevent the metabolic sink created by CD38 activity. This leads to several key bioenergetic consequences:
Stabilization of the NAD+ Pool: By inhibiting CD38, 8-Br-NAD+ prevents the depletion of cellular NAD+, ensuring its availability for redox reactions. ahajournals.orgbiorxiv.org
Maintenance of Redox Balance: A stable NAD+ pool helps maintain a healthy NAD+/NADH ratio, which is critical for driving oxidative metabolism and preventing reductive stress. promegaconnections.com
Support of Mitochondrial Function: NAD+ is a requisite substrate for the electron transport chain. By preserving NAD+, 8-Br-NAD+ indirectly supports mitochondrial respiration and the efficient production of ATP. pnas.orgdojindo.comaacrjournals.org Studies on cells where CD38 is genetically deleted show elevated NAD+ levels and enhanced oxidative phosphorylation, a state that pharmacological inhibition with agents like 8-Br-NAD+ aims to replicate. pnas.orgahajournals.org
The table below summarizes the detailed research findings on the impact of CD38 activity and its inhibition—the mechanism by which 8-Br-NAD+ acts—on key bioenergetic parameters.
| Parameter | Effect of Increased CD38 Activity | Effect of 8-Br-NAD+ (as a CD38 Inhibitor) | Supporting Research Findings |
|---|---|---|---|
| Intracellular NAD+ Level | Decrease | Increase / Preservation | CD38 is a major NAD+-consuming enzyme; its inhibition or genetic deletion leads to significantly elevated NAD+ levels in tissues like the brain and heart and restores age-related NAD+ decline. pnas.orgahajournals.orgbiorxiv.org |
| NAD+/NADH Ratio | Decrease | Increase / Restoration | Depletion of NAD+ shifts the balance towards NADH, indicating reductive stress. Restoring NAD+ levels helps re-establish a higher NAD+/NADH ratio, which is favorable for oxidative reactions. promegaconnections.comlife-science-alliance.orgjacc.org |
| Mitochondrial Respiration (Oxidative Phosphorylation) | Impaired / Decreased | Supported / Enhanced | Inhibition of NAD+ consuming pathways is shown to be critical for maintaining mitochondrial respiration. Increased NAD+ content from CD38 inhibition correlates with enhanced oxidative phosphorylation. pnas.orgahajournals.org |
| ATP Production | Decreased | Supported / Restored | NAD+ is essential for the redox reactions that fuel ATP synthesis. Preventing NAD+ depletion supports the cell's ability to meet its energy requirements through sustained ATP production. pnas.orgaacrjournals.orgmolbiolcell.org |
Applications of 8 Br Nad+ Sodium in Dissecting Cellular Signaling and Metabolic Pathways
Deconvolution of Cyclic ADP-Ribose (cADPR)-Mediated Calcium Signaling Pathways
One of the most significant applications of 8-Br-NAD+ is in the study of intracellular calcium (Ca2+) signaling mediated by cyclic ADP-ribose (cADPR). 8-Br-NAD+ itself is not a direct modulator of calcium channels; instead, it is a crucial precursor for the enzymatic synthesis of 8-bromo-cyclic ADP-ribose (8-Br-cADPR), a potent and widely used antagonist of cADPR-mediated Ca2+ release.
Researchers utilize ADP-ribosyl cyclases, such as CD38, to convert 8-Br-NAD+ into 8-Br-cADPR. This process allows for the controlled generation of a specific inhibitor to probe the cADPR signaling cascade. By introducing 8-Br-cADPR produced from 8-Br-NAD+, scientists can block the action of endogenous cADPR at its binding sites on ryanodine (B192298) receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic or sarcoplasmic reticulum.
Detailed Research Findings:
Studies in various cell types, including T-lymphocytes and pancreatic acinar cells, have employed 8-Br-cADPR (generated from 8-Br-NAD+) to demonstrate the essential role of the cADPR pathway in sustained Ca2+ oscillations required for cellular processes like T-cell activation. springermedicine.com
In cardiac muscle cells, the use of 8-Br-cADPR has helped to distinguish the signaling pathways responsible for different phases of calcium release, showing that it specifically abolishes the sustained Ca2+ increase induced by β-adrenergic stimulation, thereby implicating cADPR in long-term cardiac responses. researchgate.net
The application of 8-Br-cADPR has been instrumental in confirming that RyRs are the physiological targets of cADPR, as it competitively inhibits cADPR-induced Ca2+ release from microsomes. nih.gov
| Substrate | Enzyme | Product | Application in Ca2+ Signaling |
|---|---|---|---|
| 8-Br-NAD+ | ADP-ribosyl Cyclase (e.g., CD38) | 8-Br-cADPR | Antagonist of cADPR binding to Ryanodine Receptors (RyRs), blocking Ca2+ release. |
Probing NAD+ Metabolism and its Regulatory Enzymes in Specific Biological Contexts
NAD+ homeostasis is maintained by a balance between its synthesis and consumption by various enzymes. As an analog of NAD+, 8-Br-NAD+ can be used to investigate the substrate specificity and kinetics of these regulatory enzymes. Its primary documented use in this context is as a substrate for ADP-ribosyl cyclases like CD38. The efficiency of the conversion of 8-Br-NAD+ to 8-Br-cADPR can provide insights into the activity of these enzymes under different physiological or pathological conditions. While NAD+ metabolism is crucial for immune cell function and inflammatory responses, the direct application of 8-Br-NAD+ to study the broader metabolic network is less documented than that of other NAD+ precursors like nicotinamide (B372718) riboside (NR) or nicotinamide mononucleotide (NMN). nih.gov
Elucidating the Role of NAD+-Dependent Enzymes in DNA Repair Mechanisms
NAD+ is a critical substrate for Poly(ADP-ribose) polymerases (PARPs), enzymes that are essential for DNA repair. nih.gov Upon detecting DNA damage, PARP1, in particular, consumes large amounts of NAD+ to synthesize poly(ADP-ribose) chains on itself and other proteins, signaling and recruiting the DNA repair machinery. nih.gov Severe DNA damage can lead to massive NAD+ depletion, impacting cellular energy and survival. nih.gov
The application of 8-Br-NAD+ in this specific area is not extensively documented. As an NAD+ analog, it could theoretically be used to probe the active site of PARP enzymes. However, research in this field predominantly utilizes PARP inhibitors or NAD+ precursors to study the dynamics of DNA repair, rather than NAD+ analogs like 8-Br-NAD+. nih.gov
Investigating Chromatin Dynamics and Epigenetic Regulation through Sirtuin Modulation
Sirtuins are a class of NAD+-dependent deacetylases and ADP-ribosyltransferases that play a key role in epigenetics by modifying histones and other proteins, thereby regulating gene expression, metabolism, and aging. nih.gov The activity of sirtuins is directly linked to the cellular availability of NAD+.
The direct use of 8-Br-NAD+ as a tool to modulate sirtuin activity in studies of chromatin dynamics is not well-established in the literature. Sirtuins exhibit specific substrate requirements, and it is not clear if 8-Br-NAD+ can act as a substrate or inhibitor for these enzymes. Research into sirtuin function and chromatin regulation typically involves the use of sirtuin activators (like resveratrol) or inhibitors, or the modulation of cellular NAD+ levels through its metabolic precursors. nih.gov
| Enzyme Family | Primary Function | Role of NAD+ | Relevance of 8-Br-NAD+ |
|---|---|---|---|
| ADP-ribosyl Cyclases (e.g., CD38) | Synthesis of cADPR | Substrate | Substrate for synthesizing 8-Br-cADPR. |
| PARPs (e.g., PARP1) | DNA Repair, Stress Response | Substrate | Analog of the natural substrate; direct modulatory effects are not well-documented. |
| Sirtuins (e.g., SIRT1) | Histone Deacetylation, Epigenetic Regulation | Co-substrate | Analog of the natural co-substrate; direct modulatory effects are not well-documented. |
Analysis of Cellular Stress Responses and Adaptation Mechanisms
Cellular stress, including oxidative and genotoxic stress, triggers significant changes in NAD+ metabolism. nih.gov Oxidative stress can lead to DNA damage, which in turn activates PARPs and consumes NAD+. frontiersin.org This depletion of NAD+ can impair mitochondrial function and the cell's ability to cope with stress. nih.gov
The primary application of 8-Br-NAD+ in this area is indirect. By enabling the study of cADPR-mediated calcium signaling, it helps elucidate how cells respond to stress, as calcium is a critical second messenger in stress adaptation pathways. For instance, dysregulation of calcium signaling is linked to oxidative stress and mitochondrial dysfunction. There is limited evidence for the direct use of 8-Br-NAD+ to modulate other NAD+-dependent stress response pathways.
Mechanistic Studies in Neuroinflammation and Immune Cell Modulation
NAD+ metabolism is deeply intertwined with immune function and neuroinflammation. nih.gov The NADase CD38 is highly expressed on immune cells and its activity, which consumes NAD+ to produce cADPR, is critical for immune cell signaling, including chemotaxis and cytokine release. researchgate.net Neuroinflammation involves the activation of microglia and astrocytes, processes that are metabolically demanding and involve NAD+-dependent signaling. mdpi.com
The utility of 8-Br-NAD+ in this field stems from its role as a precursor to 8-Br-cADPR. By using this tool to block cADPR-mediated calcium signaling, researchers can investigate the specific contribution of this pathway to immune cell activation and the neuroinflammatory cascade. Since calcium signaling is fundamental to processes like inflammasome activation and the release of pro-inflammatory cytokines, 8-Br-NAD+ serves as an important upstream tool for these mechanistic studies. mdpi.com
Exploration in Pre-Clinical Models of Metabolic Dysregulation and Cellular Senescence
Age-related metabolic diseases and cellular senescence are associated with a decline in cellular NAD+ levels. frontiersin.orgresearchgate.net This decline impairs the function of sirtuins and PARPs, contributing to mitochondrial dysfunction, accumulation of DNA damage, and the pro-inflammatory phenotype of senescent cells. frontiersin.org Restoring NAD+ levels with precursors has shown promise in preclinical models for improving metabolic health and reducing the burden of senescent cells. researchgate.net
Advanced Methodologies and Experimental Design Utilizing 8 Br Nad+ Sodium
In Vitro Enzymatic Assays for Kinetic and Binding Studies
8-Br-NAD+ is extensively used in in vitro enzymatic assays to probe the kinetics and binding characteristics of NAD+-dependent enzymes. The bromine substitution alters the electronic properties and conformation of the adenine (B156593) ring, which can affect its interaction with the enzyme's active site.
Kinetic Studies: In kinetic assays, 8-Br-NAD+ can act as either a substrate or an inhibitor. For some enzymes, it can replace NAD+ in the catalyzed reaction, often with different kinetic parameters (K_m and V_max). For other enzymes, it acts as a competitive or non-competitive inhibitor by binding to the active site or an allosteric site, respectively, without leading to a productive reaction. For instance, studies on poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA repair, have utilized non-hydrolyzable NAD+ analogs to understand its catalytic mechanism. nih.gov While not a direct study of 8-Br-NAD+, the principles of using analogs to probe enzyme function are well-established. The introduction of a bulky bromine atom can provide insights into the steric and electronic requirements of the enzyme's active site.
Binding Studies: The interaction of 8-Br-NAD+ with enzymes can be quantified using various biophysical techniques. Isothermal titration calorimetry (ITC) can directly measure the binding affinity (K_d), stoichiometry, and thermodynamic parameters of the interaction. Fluorescence-based assays can also be employed, where changes in the intrinsic protein fluorescence upon binding of the analog are monitored. Such studies are critical for understanding how the modification at the 8-position influences the recognition and binding by NAD+-dependent enzymes like sirtuins and ADP-ribosyl cyclases.
| Enzyme Studied | Assay Type | Key Findings with NAD+ Analogs |
| Poly(ADP-ribose) polymerase (PARP) | Inhibition Assay | Non-hydrolyzable NAD+ analogs can inhibit PARP-1 catalysis, indicating they bind to the active site. nih.govoup.com |
| CD38 | Inhibition of cADPR hydrolysis | 8-Bromo N1-IMP, a fragment related to 8-Br-cADPR, showed an IC50 of 201 µM. researchgate.net |
| Sirtuins (e.g., SIRT5) | Inhibitor Profiling | Thiobarbiturates were identified as Sirt5 inhibitors in the low micromolar range. nih.gov |
Cell-Based Studies Employing Permeabilized Cells and Intact Cellular Systems
To investigate the role of NAD+ signaling pathways within a more physiological context, 8-Br-NAD+ and its derivatives are utilized in both permeabilized and intact cellular systems.
Permeabilized Cells: Cell membranes can be selectively permeabilized to allow the entry of molecules like 8-Br-NAD+ that might not readily cross the intact plasma membrane. This approach allows researchers to study the effects of the analog on intracellular enzymes and signaling pathways directly. For example, the antagonistic analog 8-Br-cADPR, which can be synthesized from 8-Br-NAD+, has been used in permeabilized lymphokine-activated killer (LAK) cells to probe the role of cyclic ADP-ribose (cADPR) in calcium signaling. nih.gov
Intact Cellular Systems: While challenging due to potential membrane permeability issues, studies with intact cells are crucial for understanding the broader physiological effects. The cellular uptake and metabolic fate of 8-Br-NAD+ can be tracked to elucidate its mechanism of action. In some cases, the analog may be taken up by specific transporters. Once inside the cell, it can influence various NAD+-dependent processes, including energy metabolism, DNA repair, and gene regulation. nih.govnih.gov
Utilization in Non-Human Organismal Models for Pathway Elucidation
Non-human organismal models provide a platform to study the systemic effects of modulating NAD+ pathways in a complex living system.
Xenopus Oocytes: These large, robust cells are a valuable model system for studying ion channels and signaling pathways. researchgate.net The injection of exogenous messenger RNA can lead to the functional expression of foreign proteins, including NAD+-dependent enzymes. Introducing 8-Br-NAD+ or its metabolites into these oocytes allows for the detailed electrophysiological and biochemical characterization of its effects on specific cellular targets.
Sea Urchin Egg Homogenates: This cell-free system has been instrumental in the study of calcium mobilization by second messengers like cADPR and NAADP. nih.govnih.govresearchgate.net The biological activity of NAADP was first identified in sea urchin egg homogenates. nih.gov Given that 8-Br-NAD+ can be a precursor for analogs of these signaling molecules, sea urchin egg homogenates serve as a powerful tool to investigate the structure-activity relationships of these messengers and their roles in calcium signaling.
The use of these models helps to elucidate complex biological pathways and to understand how perturbations in NAD+ metabolism, mimicked by analogs like 8-Br-NAD+, can impact organismal physiology.
Techniques for Measuring 8-Br-NAD+ Metabolism and its Derivatives
Accurately measuring the levels of 8-Br-NAD+ and its metabolic products is essential for interpreting experimental results. Several analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of NAD+ and its metabolites. nih.gov Reverse-phase HPLC can be adapted to separate 8-Br-NAD+ from endogenous NAD+ and other related nucleotides based on differences in their hydrophobicity. nih.gov UV detection is commonly used for quantification, as the adenine moiety has a characteristic absorbance at 260 nm. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, LC-MS/MS is the method of choice. nih.govnih.gov This technique couples the separation power of HPLC with the mass-resolving capability of mass spectrometry. It allows for the precise identification and quantification of 8-Br-NAD+ and its derivatives, even in complex biological matrices, by monitoring specific parent-to-fragment ion transitions. nih.gov
| Technique | Principle | Advantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. nih.gov | Robust, quantitative, widely available. |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio. nih.govnih.gov | High sensitivity, high specificity, can identify unknown metabolites. |
| Enzymatic Assays | Coupled enzyme reactions leading to a detectable product (e.g., colorimetric, fluorescent). researchgate.net | High throughput, can be used in microplate format. |
| Bioluminescence Assays | NAD+ dependent enzymatic reaction that produces luciferin, which emits light. diva-portal.org | Highly sensitive, real-time measurements possible. |
Considerations for Experimental Controls and Data Interpretation in Analog-Based Research
Appropriate Controls:
Vehicle Control: Experiments should always include a control group treated with the vehicle used to dissolve the 8-Br-NAD+ to account for any effects of the solvent itself.
Parent Compound Control: It is crucial to compare the effects of 8-Br-NAD+ with those of unmodified NAD+ to distinguish the effects of the bromine substitution from the general effects of nucleotide administration.
Specificity Controls: To ensure that the observed effects are due to the intended target, experiments using knockout or knockdown of the putative target enzyme are highly valuable.
Data Interpretation:
Off-Target Effects: The bromine modification can lead to interactions with unintended cellular targets. It is important to consider and, where possible, test for potential off-target effects.
Metabolic Conversion: 8-Br-NAD+ may be metabolized within the cell to other active compounds, such as 8-Br-ADP-ribose or 8-Br-cADPR. Understanding the metabolic fate of the analog is critical for correctly interpreting the experimental outcome.
By adhering to rigorous experimental design and carefully considering these factors, researchers can effectively utilize 8-Br-NAD+ as a powerful tool to unravel the complexities of NAD+ biology.
Future Perspectives and Emerging Avenues in 8 Br Nad+ Sodium Research
Development of Next-Generation 8-Br-NAD+ Derivatives with Enhanced Specificity or Affinity
The development of novel 8-Br-NAD+ derivatives is a key area of future research, with a focus on creating molecules with improved specificity and affinity for target enzymes. researchgate.net The modification of the adenine (B156593) base at the 8-position has been shown to be a promising strategy for developing selective inhibitors for NAD+-dependent enzymes. researchgate.net For instance, the addition of various chemical groups to this position can influence how the molecule interacts with enzymes like sirtuins and ADP-ribosyltransferases. researchgate.netnih.gov
Researchers are exploring the synthesis of a variety of 8-substituted NAD+ analogs. researchgate.net Early studies have shown that introducing different groups at the 8-position can lead to compounds with varying inhibitory activities against different sirtuin isoforms. nih.gov This suggests that fine-tuning the structure of these derivatives could lead to highly selective modulators of specific enzymes.
One area of interest is the development of fluorogenic derivatives. The addition of certain heterocyclic groups, such as pyrrole, to the 8-position of the adenine ring has been shown to create compounds that become fluorescent upon enzymatic processing. researchgate.net This property could be harnessed to develop sensitive probes for monitoring the activity of NAD+-consuming enzymes in real-time.
Future work in this area will likely involve a combination of synthetic chemistry and high-throughput screening to identify derivatives with the most desirable properties. The goal is to create a toolbox of 8-Br-NAD+ analogs that can be used to dissect the roles of individual NAD+-dependent enzymes in complex biological systems.
Integration with Advanced Imaging and Omics Technologies for Systems-Level Understanding
The integration of 8-Br-NAD+ and its derivatives with advanced imaging and multi-omics technologies is set to revolutionize our understanding of NAD+ metabolism at a systems level. mdpi.com These approaches will allow researchers to visualize and quantify the effects of modulating NAD+-dependent pathways in living cells and organisms with unprecedented detail.
Advanced imaging techniques, such as fluorescence microscopy, can be used in conjunction with fluorogenic 8-Br-NAD+ derivatives to visualize the activity of specific enzymes in real-time. researchgate.net This could provide valuable insights into how these enzymes are regulated in response to different stimuli and in various disease states. Furthermore, the development of clickable NAD+ analogs, which can be tagged with fluorescent probes or other reporter molecules, will enable the visualization and tracking of ADP-ribosylation events within cells. imperial.ac.ukd-nb.info
The emerging field of "NADomics," which involves the high-throughput study of NAD+ and its related metabolites, will be instrumental in understanding the broader impact of 8-Br-NAD+ on cellular metabolism. mdpi.com By combining NADomics with other omics approaches, such as proteomics and metabolomics, researchers can obtain a comprehensive view of the metabolic and signaling networks that are influenced by NAD+-dependent enzymes. nih.gov This integrated approach will be crucial for identifying novel therapeutic targets and for developing personalized medicine strategies based on an individual's NAD+ metabolic profile. mdpi.com
Computational Modeling of 8-Br-NAD+ Interactions with Target Proteins
Computational modeling is becoming an indispensable tool for understanding the intricate interactions between 8-Br-NAD+ and its protein targets. nih.govmdpi.com These in-silico approaches, including molecular docking and molecular dynamics simulations, provide a powerful means to predict and analyze how 8-Br-NAD+ and its derivatives bind to the active sites of enzymes like sirtuins and PARPs. researchgate.net
By creating 3D models of these interactions, researchers can gain insights into the structural basis of enzyme inhibition and selectivity. nih.gov For example, computational models can help to explain why certain 8-substituted NAD+ analogs are more potent inhibitors of specific sirtuin isoforms than others. nih.gov This information is invaluable for the rational design of next-generation derivatives with enhanced specificity and affinity. researchgate.net
Predictive modeling techniques, which leverage machine learning and systems biology approaches, can be used to integrate data from various sources to predict the broader biological consequences of modulating NAD+-dependent pathways with 8-Br-NAD+. mdpi.com These models can help to identify key proteins and pathways that are affected by changes in NAD+ metabolism and can guide the development of new therapeutic strategies. mdpi.com As computational methods continue to advance, they will play an increasingly important role in accelerating the discovery and development of novel NAD+ analogs for research and therapeutic applications.
Potential for Advancing Fundamental Understanding of NAD+ Biology through Analog Studies
The study of 8-Br-NAD+ and other NAD+ analogs holds immense potential for advancing our fundamental understanding of NAD+ biology. researchgate.netnih.gov These chemical tools allow researchers to probe the functions of NAD+-dependent enzymes in ways that are not possible with the natural coenzyme alone. nih.gov By observing how these analogs interact with enzymes and influence cellular processes, scientists can gain deeper insights into the complex roles of NAD+ in health and disease. ahajournals.org
One of the key areas where 8-Br-NAD+ has been particularly valuable is in the study of ADP-ribosylation, a post-translational modification that plays a crucial role in processes like DNA repair and cell signaling. imperial.ac.uknih.gov The use of 8-Br-NAD+ and its derivatives has helped to identify the targets of ADP-ribosyltransferases and to elucidate the mechanisms by which these enzymes are regulated. chemrxiv.org
Furthermore, the differential activities of various 8-substituted NAD+ derivatives against different NAD+-consuming enzymes provide a powerful means to dissect the specific roles of these enzymes in complex biological pathways. researchgate.net For example, the ability to selectively inhibit a particular sirtuin isoform with a specific NAD+ analog can help to clarify its unique contributions to metabolism and aging. nih.govfrontiersin.org
The recent discovery of NAD-capped RNAs has opened up a whole new area of NAD+ biology. nih.gov The development of NAD+ analogs will be crucial for studying the enzymes involved in the synthesis and degradation of these novel RNA species and for understanding their biological functions. nih.gov As our arsenal (B13267) of NAD+ analogs continues to expand, so too will our understanding of the multifaceted roles of this essential molecule in life.
Interactive Data Tables
Table 1: Research Findings on 8-Br-NAD+ and Related Analogs
| Finding | Compound(s) | Enzyme/Process Studied | Key Outcome | Reference(s) |
| Inhibition of CD38-mediated signaling | 8-Br-NAD+ | CD38 | Attenuated astrocyte activation and the clinical course of EAE. | pnas.org |
| Substrate for ADP-ribosyl cyclase CD38 | 8-Br-NAD+ | CD38 | Produces the cADPR antagonist 8-Br-cADPR. | biolog.de |
| Inhibition of Sirtuins | 8-substituted NAD+ analogs | SIRT1, SIRT2 | Showed inhibitory activity at low micromolar concentrations toward SIRT2, with moderate activity toward SIRT1. | nih.gov |
| Fluorogenic properties | 8-(pyrrol-2-yl)-NAD+ | NAD+-consuming enzymes | Acts as a fluorogenic substrate, with the nicotinamide (B372718) moiety quenching the fluorescence of the 8-(pyrrol-2-yl)-adenosine fluorophore. | researchgate.net |
| Probing intracellular ADP-ribosylation | Clickable NAD+ precursor probes | ADP-ribosylation | Enabled profiling of intracellular ADP-ribosylated targets. | imperial.ac.uk |
Q & A
Q. What are the standard protocols for synthesizing 8-Br-NAD+ (sodium)?
8-Br-NAD+ is synthesized via bromination of β-nicotinamide adenine dinucleotide (NAD+) in a sodium acetate buffer (pH 4.5) with bromine (Br₂) added dropwise under vigorous stirring. Post-reaction, purification via ion-exchange chromatography removes inorganic phosphate byproducts. UV-vis spectroscopy confirms successful bromination by observing a peak shift from 259 nm (NAD+) to 264 nm (8-Br-NAD+) .
Q. How is 8-Br-NAD+ characterized for purity and structural integrity?
Post-synthesis validation employs:
Q. What are the primary biochemical roles of 8-Br-NAD+ in enzymatic studies?
8-Br-NAD+ acts as a competitive inhibitor or substrate analog in NAD+-dependent enzymes (e.g., sirtuins, poly(ADP-ribose) polymerases). Its bromine substitution at the C8 position sterically hinders enzyme binding, making it useful for probing catalytic mechanisms or redox cofactor specificity .
Q. What are optimal storage conditions for 8-Br-NAD+ solutions?
Store lyophilized 8-Br-NAD+ at -20°C in anhydrous conditions. For aqueous solutions, use neutral pH buffers (e.g., 10 mM Tris-HCl, pH 7.4) and avoid repeated freeze-thaw cycles to prevent hydrolysis. Aliquotting minimizes degradation .
Advanced Research Questions
Q. How can synthesis yields of 8-Br-NAD+ be optimized?
Key variables affecting yield:
Q. What advanced techniques resolve structural ambiguities in 8-Br-NAD+?
Q. How does 8-Br-NAD+ compare to other NAD+ analogs (e.g., 8-NH₂-NAD+) in functional assays?
Q. How to address contradictions in reported synthesis protocols?
Discrepancies arise in:
Q. What experimental designs control for sodium’s interference in 8-Br-NAD+ assays?
Q. How to analyze discrepancies in enzyme inhibition data with 8-Br-NAD+?
- Kinetic assays : Use Michaelis-Menten plots to distinguish competitive vs. non-competitive inhibition.
- Structural modeling : Molecular docking predicts bromine’s steric clashes with active sites.
- Mutagenesis : Engineer enzyme variants to test binding pocket flexibility .
Methodological Challenges & Data Interpretation
Q. How to validate 8-Br-NAD+ stability under varying experimental conditions?
Q. What statistical approaches resolve variability in enzyme inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
